2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide
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Overview
Description
2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide typically involves the formation of the isoxazole ring followed by the introduction of the propanamide moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The reaction conditions often require the use of copper (I) or ruthenium (II) catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide: Known for its muscle relaxant and anticonvulsant activities.
3-(2-Chlorophenyl)-5-methyl-4-isoxazole formyl chloride: Used in the synthesis of other isoxazole derivatives.
Uniqueness
2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activities. Its chlorine atom and isoxazole ring make it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
37852-61-2 |
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Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
2-chloro-N-(3-phenyl-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C12H11ClN2O2/c1-8(13)12(16)14-11-7-10(15-17-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,16) |
InChI Key |
UNSJTDNXEIROJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=NO1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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